
2-Butyloctane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-1,3-octanediol is an organic compound with the molecular formula C12H26O2 and a molecular weight of 202.34 g/mol . It is a type of alkane diol, which means it contains two hydroxyl groups (-OH) attached to an alkane chain. This compound is used in various applications, including cosmetics and industrial processes .
Preparation Methods
The synthesis of 2-butyl-1,3-octanediol typically involves the reaction of butyl and octanediol precursors under specific conditions. One common method is the catalytic hydrogenation of the corresponding diketone or aldehyde. Industrial production methods may involve more complex processes, including the use of specific catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-butyl-1,3-octanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-butyl-1,3-octanediol has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of cosmetics, where it functions as a humectant, skin conditioning agent, and viscosity decreasing agent
Mechanism of Action
The mechanism of action of 2-butyl-1,3-octanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in membrane permeability and enzyme activity, which are crucial for its biological effects .
Comparison with Similar Compounds
2-butyl-1,3-octanediol is similar to other alkane diols, such as:
- 1,3-octanediol
- 1,4-butanediol
- 1,10-decanediol
- 2,3-butanediol
- 2-methyl-1,3-propanediol
Compared to these compounds, 2-butyl-1,3-octanediol has unique properties due to its specific structure, which influences its reactivity and applications. For example, its butyl group provides additional hydrophobic character, making it more suitable for certain industrial applications .
Properties
CAS No. |
55109-62-1 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2-butyloctane-1,3-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-9-12(14)11(10-13)8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
KBGFEZLHKQYIPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(CCCC)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



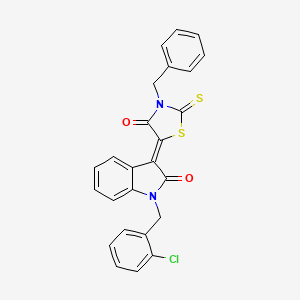

![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)
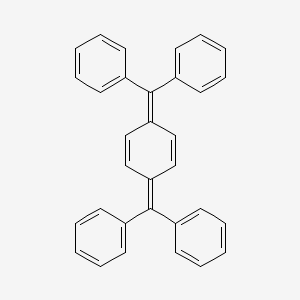
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
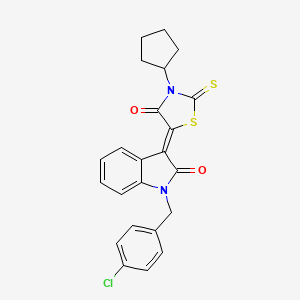
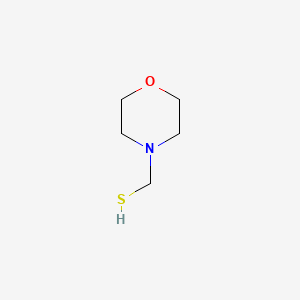
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)
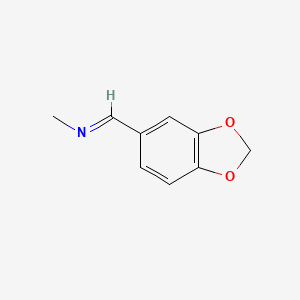
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)

